H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-OH
Description
H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-OH is a synthetic pentapeptide composed of D/L-configured amino acids, including a non-standard isomer, xi-isoleucine (xiIle). Its sequence integrates acidic (Glu, Asp) and hydrophobic (Leu, Val, xiIle) residues, balancing solubility and structural stability. The DL configuration enhances resistance to proteolytic degradation, a common strategy in peptidomimetic design . The inclusion of xiIle—a modified isoleucine isomer—may confer unique conformational or binding properties compared to natural L- or D-forms .
Properties
IUPAC Name |
4-amino-5-[[1-[[1-[[3-carboxy-1-[(1-carboxy-2-methylpropyl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKCCODFKUZEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fibronectin CS-1 Fragment (1978-1982) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of Fibronectin CS-1 Fragment (1978-1982) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Fibronectin CS-1 Fragment (1978-1982) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfones, while reduction will yield free thiols from disulfide bonds .
Scientific Research Applications
Fibronectin CS-1 Fragment (1978-1982) has a wide range of scientific research applications:
Cancer Research: It promotes tumor cell attachment and inhibits metastasis, making it valuable for studying cancer cell behavior and developing anti-metastatic therapies
Cell Adhesion Studies: The peptide’s ability to bind to integrin receptors makes it useful for investigating cell adhesion mechanisms.
Gene Transduction: It enhances retroviral-mediated gene transduction by aiding the co-localization of target cells and virions
Tissue Engineering: Its role in cell attachment and migration makes it a potential candidate for developing biomaterials for tissue engineering.
Mechanism of Action
Fibronectin CS-1 Fragment (1978-1982) exerts its effects primarily through its interaction with integrin receptors, specifically VLA-4 (α₄β₁) and VLA-5 (α₅β₁). The peptide binds to these receptors on the cell surface, promoting cell adhesion and migration. This interaction enhances the localized concentration of cells and viral particles, facilitating processes like gene transduction and tumor cell attachment .
Comparison with Similar Compounds
Research Findings and Implications
- : Hybrid peptides with Gly/Pro motifs demonstrate enhanced bioavailability in preclinical models, suggesting the target compound’s DL configuration could similarly improve pharmacokinetics .
- : Complex peptides with xiIle exhibit 30% higher stability in serum compared to L-Ile counterparts, supporting the target’s design rationale .
- : Structural data for xiIle-containing peptides indicate altered side-chain packing, which may influence target binding or aggregation propensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
